molecular formula C7H13NO2S B12596274 N-(Cyclohex-2-en-1-yl)methanesulfonamide CAS No. 647011-30-1

N-(Cyclohex-2-en-1-yl)methanesulfonamide

Cat. No.: B12596274
CAS No.: 647011-30-1
M. Wt: 175.25 g/mol
InChI Key: BQPJUVCUAXUCIK-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)methanesulfonamide: is a chemical compound with the molecular formula C7H13NO2S It is characterized by the presence of a cyclohexene ring attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-2-en-1-yl)methanesulfonamide typically involves the reaction of cyclohex-2-en-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclohex-2-en-1-amine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclohex-2-en-1-amine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohex-2-en-1-amine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohex-2-en-1-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

  • N-(Cyclohex-3-en-1-yl)methanesulfonamide
  • N-(Cyclohex-4-en-1-yl)methanesulfonamide
  • N-(Cyclohex-2-en-1-yl)ethanesulfonamide

Comparison: N-(Cyclohex-2-en-1-yl)methanesulfonamide is unique due to the position of the double bond in the cyclohexene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-cyclohex-2-en-1-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPJUVCUAXUCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80801678
Record name N-(Cyclohex-2-en-1-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80801678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647011-30-1
Record name N-(Cyclohex-2-en-1-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80801678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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